Methyl 4-oxo-3-(3-oxo-3-((1-phenylethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 4-oxo-3-(3-oxo-3-((1-phenylethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
A key aspect of research involves the synthesis of quinazoline derivatives, where methods like X-ray structural analysis are employed to establish the compounds' structures. For instance, studies have demonstrated the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing insights into the molecular and crystal structures of these compounds (Rudenko et al., 2013).
Potential Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal potentials of quinazoline derivatives has shown promising results. Compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for their antibacterial and antifungal activities, exhibiting efficacy against various strains (Desai et al., 2007). Similarly, microwave-assisted synthesis of methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates has shown significant in vitro antimicrobial and antifungal activities (Bhat et al., 2015).
Anticonvulsant and Anticancer Activities
Further studies have explored the anticonvulsant and anticancer activities of quinazoline derivatives. Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial, anticonvulsant, and anticancer activities, indicating broad-spectrum activity against various bacteria, fungi, and potential anticonvulsant effects (Rajasekaran et al., 2013).
Properties
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(1-phenylethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13(14-6-4-3-5-7-14)22-18(25)10-11-24-19(26)16-9-8-15(20(27)28-2)12-17(16)23-21(24)29/h3-9,12-13H,10-11H2,1-2H3,(H,22,25)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTTVYYUJZYLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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